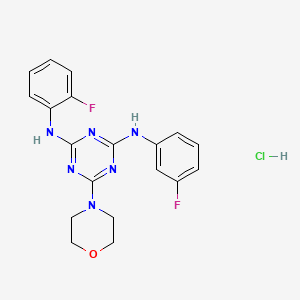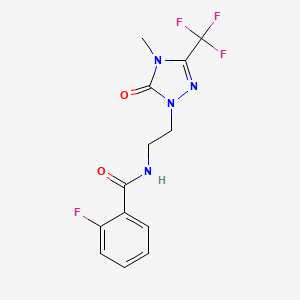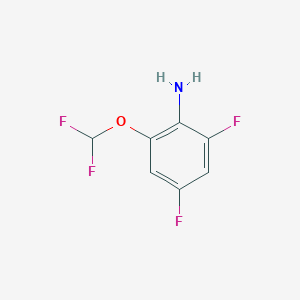
C19H19ClF2N6O
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of a compound like C19H19ClF2N6O would likely involve multiple steps and require a thorough understanding of organic chemistry. Retrosynthetic analysis, a technique frequently used in organic synthesis, could be applied to design a synthesis route for this compound . This process involves working backward from the target compound to identify precursors and reactions that could lead to the desired product .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are crucial for understanding its behavior and potential applications. The compound C19H19ClF2N6O has a molecular weight of 420.85 . Its elemental composition includes Carbon (54.23%), Hydrogen (4.55%), Chlorine (8.42%), Fluorine (9.03%), Nitrogen (19.97%), and Oxygen (3.80%) .
科学的研究の応用
Metal-Organic Frameworks in C1 Chemistry
Metal-organic frameworks (MOFs) are crystalline porous materials showing promise in heterogeneous catalysis for C1 chemistry, which involves the transformation of molecules like CO, CO2, and CH4 into valuable chemicals and fuels. The challenges in the inert nature and low reactivity of these molecules are being addressed by MOFs, offering pathways for clean production and energy sustainability. MOFs serve as catalysts or supports in designing functional nanomaterials for this purpose, with research focusing on catalytic reactivity, mechanisms, and catalyst design, presenting opportunities for advancement in this field (Cui et al., 2019).
Cyclo[18]Carbon: A New Carbon Allotrope
Cyclo[18]carbon, a ring of 18 carbon atoms, represents a new form of carbon allotrope. After decades of challenges, this molecule was synthesized in solid-state, revealing its chemical structure and opening new avenues for research and potential applications. The synthesis of this allotrope marks a significant milestone in chemistry, introducing a novel form of carbon with unique properties and sparking interest in its potential uses and further investigation (Rahman & Edvinsson, 2020).
Advances in C1 Catalysis
C1 catalysis, essential for converting simple carbon-containing compounds into high-value chemicals and fuels, has seen substantial advancements. The increasing oil prices and concerns about fossil fuel depletion have heightened the interest in this field. Recent technological advancements and precise material synthesis methods have led to significant progress in understanding reaction mechanisms, active-site structures, and efficient catalysts and reactor designs. This progress underscores the field's potential in addressing future energy and environmental challenges (Bao et al., 2019).
Zeolites in C1 Chemistry
Zeolites, as efficient solid catalysts, play a crucial role in the catalytic transformation of C1 molecules like CO, CO2, CH4, and others into valuable hydrocarbons and oxygenates. The development of zeolite-based catalysts, integrating the advantages of zeolites with metallic catalytic species, has significantly advanced the field. The specific zeolite descriptors, including framework topologies and hydrophobicity, greatly influence the catalytic performance. This understanding guides the design and development of more efficient catalysts to meet the growing energy and environmental demands (Zhang et al., 2020).
特性
IUPAC Name |
2-N-(2-fluorophenyl)-4-N-(3-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N6O.ClH/c20-13-4-3-5-14(12-13)22-17-24-18(23-16-7-2-1-6-15(16)21)26-19(25-17)27-8-10-28-11-9-27;/h1-7,12H,8-11H2,(H2,22,23,24,25,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIGYOWFRJAAKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC=CC=C3F)NC4=CC(=CC=C4)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2629549.png)

![N-(3-fluorophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2629553.png)
![N-(1,3-benzodioxol-5-yl)-2-[4-(benzylamino)quinazolin-2-yl]sulfanylbutanamide](/img/structure/B2629556.png)
![2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine hydrochloride](/img/no-structure.png)



![3-((1-methyl-2-phenyl-1H-indol-3-yl)methyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B2629563.png)

![tert-Butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2629569.png)
![2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2629570.png)
